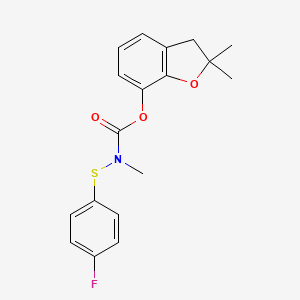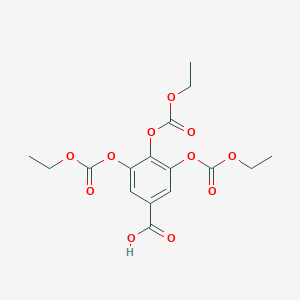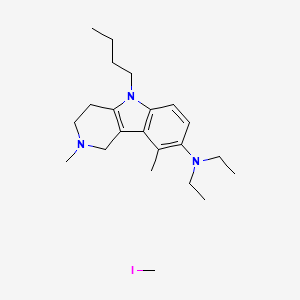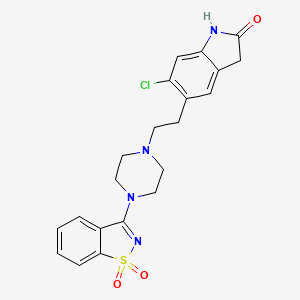
Ziprasidone Sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ziprasidone sulfone typically involves the oxidation of ziprasidone. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Ziprasidone sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert this compound back to ziprasidone or other intermediates.
Substitution: Various substitution reactions can modify the sulfone group, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
科学的研究の応用
Ziprasidone sulfone has several scientific research applications:
作用機序
Ziprasidone sulfone exerts its effects by interacting with various molecular targets, including dopamine and serotonin receptors . It acts as an antagonist at these receptors, modulating neurotransmitter activity in the brain . The compound also affects other pathways involved in mood regulation and cognitive function .
類似化合物との比較
Similar Compounds
Lurasidone: Another atypical antipsychotic with a similar mechanism of action.
Aripiprazole: Shares some pharmacological properties with ziprasidone but has a different receptor binding profile.
Quetiapine: Used to treat similar psychiatric conditions but differs in its side effect profile.
Uniqueness
Ziprasidone sulfone is unique in its specific receptor binding affinities and metabolic profile . It has a lower incidence of metabolic side effects compared to other atypical antipsychotics, making it a valuable compound in the treatment of psychiatric disorders .
特性
CAS番号 |
188797-77-5 |
|---|---|
分子式 |
C21H21ClN4O3S |
分子量 |
444.9 g/mol |
IUPAC名 |
6-chloro-5-[2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O3S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)30(28,29)24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |
InChIキー |
ZVNYBRYFGRKHFN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)(=O)C5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



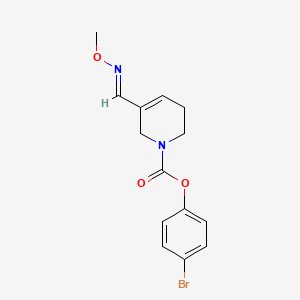
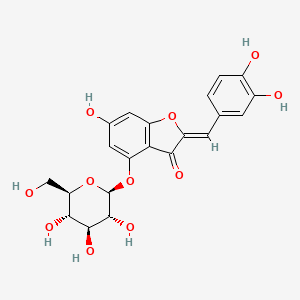
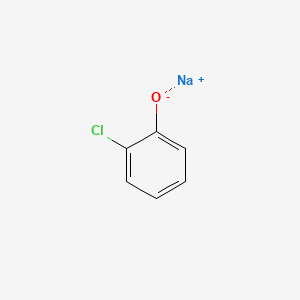
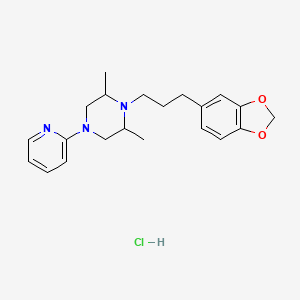
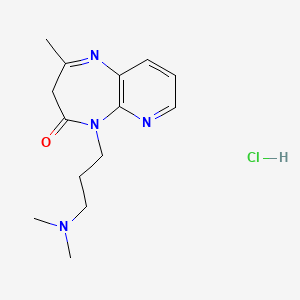
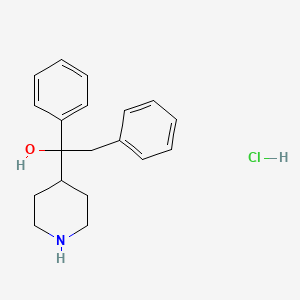
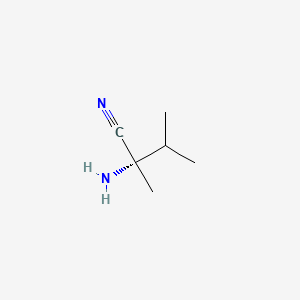
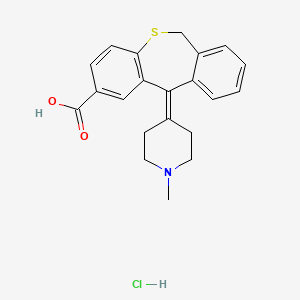
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
